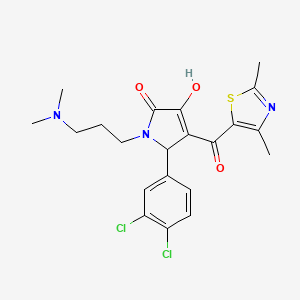
C21H23Cl2N3O3S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FR-229934 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The general methods of preparation include:
Reaction with Metal and Transmetallation: This involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon.
Industrial Production Methods
Industrial production methods for FR-229934 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of specialized equipment and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
FR-229934: undergoes various types of chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may produce oxides, while substitution reactions may produce halogenated derivatives.
Scientific Research Applications
FR-229934: has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of FR-229934 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can involve the inhibition or activation of specific enzymes, receptors, or other proteins involved in various biological processes .
Comparison with Similar Compounds
FR-229934: can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
FK-614: A selective agonist of peroxisome proliferator-activated receptor gamma.
Ciprofloxacin: An antibiotic that targets bacterial topoisomerase II and IV.
The uniqueness of FR-229934 lies in its specific chemical structure and the range of applications it has in various fields. Its ability to interact with specific molecular targets and pathways makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C21H23Cl2N3O3S |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H23Cl2N3O3S/c1-11-20(30-12(2)24-11)18(27)16-17(13-6-7-14(22)15(23)10-13)26(21(29)19(16)28)9-5-8-25(3)4/h6-7,10,17,28H,5,8-9H2,1-4H3 |
InChI Key |
MFBQSNSKERQMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)Cl)Cl)CCCN(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















